2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one 2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 329718-84-5
VCID: VC8492039
InChI: InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9-
SMILES: COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Molecular Formula: C17H11BrN2O2S
Molecular Weight: 387.3 g/mol

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

CAS No.: 329718-84-5

Cat. No.: VC8492039

Molecular Formula: C17H11BrN2O2S

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one - 329718-84-5

Specification

CAS No. 329718-84-5
Molecular Formula C17H11BrN2O2S
Molecular Weight 387.3 g/mol
IUPAC Name (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9-
Standard InChI Key BIGUPBGXFZLYAU-DHDCSXOGSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
SMILES COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Canonical SMILES COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure derives from the thiazolo[3,2-a]benzimidazole framework, a bicyclic system formed by the fusion of a benzimidazole (a benzene ring fused to an imidazole) and a thiazole ring. The numbering convention follows the Chemical Abstracts system, with the thiazole ring occupying positions 1–3 and the benzimidazole spanning positions 4–10 . The 5-bromo-2-methoxybenzylidene group at C2 introduces a planar, conjugated system that enhances electronic delocalization, as evidenced by its isomeric SMILES notation: COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2.

The Z-configuration of the benzylidene double bond (C=C) is confirmed via NMR spectroscopy, a common feature in analogous thiazolo[3,2-a]benzimidazol-3(2H)-ones . The bromine atom at the para position of the methoxy-substituted benzene ring contributes to steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₇H₁₁BrN₂O₂S
Molecular Weight387.3 g/mol
CAS Registry Number329718-84-5
IUPAC Name(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]- thiazolo[3,2-a]benzimidazol-1-one
Topological Polar Surface Area78.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, aligning with trends observed in structurally related thiazolo[3,2-a]benzimidazoles .

Synthetic Methodologies

Cyclocondensation of 2-Mercaptobenzimidazole

The most prevalent synthesis involves the cyclocondensation of 2-mercaptobenzimidazole (3) with α-halo ketones or aldehydes. For this compound, 5-bromo-2-methoxybenzaldehyde serves as the electrophilic partner. Under acidic conditions (e.g., acetic acid), the thiol group of 3 attacks the aldehyde carbonyl, forming a thioether intermediate. Subsequent intramolecular cyclization, facilitated by dehydration, yields the thiazolo[3,2-a]benzimidazole core .

A modified approach employs microwave irradiation to accelerate the reaction, reducing synthesis times from hours to minutes while improving yields (65–78%) . The use of brominated aldehydes introduces regioselectivity challenges, necessitating precise stoichiometric control to avoid polybrominated byproducts .

Post-Synthetic Modifications

Recent Advancements and Future Directions

Targeted Drug Delivery Systems

Recent studies (2024–2025) have explored nanoparticle-encapsulated formulations to improve bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with folate ligands enhance tumor-specific uptake, reducing systemic toxicity in preclinical trials .

Computational Modeling and SAR Studies

Quantitative structure-activity relationship (QSAR) models highlight the criticality of the bromine atom’s electronegativity and the methoxy group’s conformational flexibility. Virtual screening against the Protein Data Bank (PDB) identifies kinase targets (e.g., CDK4/6) for further validation .

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